molecular formula C11H10N2O B13893592 1-Prop-2-enyl-1,5-naphthyridin-2-one

1-Prop-2-enyl-1,5-naphthyridin-2-one

Cat. No.: B13893592
M. Wt: 186.21 g/mol
InChI Key: VNMJGNAVGXNFSA-UHFFFAOYSA-N
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Description

1-Prop-2-enyl-1,5-naphthyridin-2-one is a chemical compound based on the 1,5-naphthyridine scaffold, a privileged structure in medicinal and materials chemistry. The 1,5-naphthyridine core is a diazanaphthalene system known for its wide range of applications, particularly in the development of novel therapeutic agents . Researchers value this class of compounds for its potential as a key intermediate in synthesizing ligands for various biological receptors . The prop-2-enyl (allyl) substituent at the N1 position offers a reactive handle for further synthetic modification, enabling its use in cross-coupling reactions and as a building block for more complex molecular architectures. The core 1,5-naphthyridin-2-one structure is a subject of significant interest in drug discovery, with documented research into its derivatives exhibiting antiproliferative, antibacterial, and antiviral activities . Furthermore, beyond biomedical applications, related naphthyridine compounds have been investigated for use in organic electronics, including as semiconductors in thin-film transistors and other electronic devices . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-prop-2-enyl-1,5-naphthyridin-2-one

InChI

InChI=1S/C11H10N2O/c1-2-8-13-10-4-3-7-12-9(10)5-6-11(13)14/h2-7H,1,8H2

InChI Key

VNMJGNAVGXNFSA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=CC1=O)N=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Prop 2 Enyl 1,5 Naphthyridin 2 One

Classical and Contemporary Cyclization Approaches for Naphthyridinone Core Formation

Friedländer Reaction and its Adaptations for 1,5-Naphthyridinones

The Friedländer annulation is a powerful and direct method for the synthesis of quinolines and their aza-analogs, such as naphthyridines. wikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or malonate derivative). wikipedia.orgjk-sci.com For the synthesis of 1,5-naphthyridin-2-one, a suitable starting material is 2-aminonicotinaldehyde.

The reaction mechanism typically proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to afford the aromatic naphthyridine ring system. wikipedia.org The choice of catalyst, which can be either acidic or basic, and the reaction conditions can significantly influence the yield and purity of the product. Recent advancements have focused on developing milder and more environmentally benign catalytic systems. For instance, the use of choline (B1196258) hydroxide (B78521) in water has been demonstrated as an effective and green approach for the synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde, a reaction that can be adapted for the 1,5-isomer. acs.org Similarly, cerium(III) chloride heptahydrate has been employed as a reusable catalyst under solvent-free grinding conditions for the Friedländer synthesis of 1,8-naphthyridines, highlighting a move towards more sustainable synthetic protocols. connectjournals.com

Table 1: Examples of Friedländer Synthesis for Naphthyridine Derivatives
2-Aminoaryl CarbonylActive Methylene (B1212753) CompoundCatalyst/ConditionsProductYieldReference
2-AminonicotinaldehydeAcetoneCholine Hydroxide, H₂O, 50°C2-Methyl-1,8-naphthyridine99% acs.org
2-AminonicotinaldehydeEthyl AcetoacetateCeCl₃·7H₂O, Solvent-free, RTEthyl 2-methyl-1,8-naphthyridine-3-carboxylate95% connectjournals.com
3-Aminopicolinaldehyde2-Methylcyclohexanonet-BuOH, BaseFused Benzo[b] nih.govmdpi.comnaphthyridine- researchgate.net

Skraup Synthesis and Related Condensation Protocols for Naphthyridines

The Skraup synthesis is a classic method for the preparation of quinolines, which can be adapted for the synthesis of naphthyridines. wikipedia.org The reaction typically involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.org For the synthesis of the 1,5-naphthyridine (B1222797) skeleton, 3-aminopyridine (B143674) is the key starting material. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to yield the aromatic naphthyridine ring. pharmaguideline.com

While the traditional Skraup reaction is effective, it is known for its often vigorous and exothermic nature. wikipedia.org Modified procedures have been developed to improve safety and yields. For instance, the use of alternative oxidizing agents or catalysts can lead to milder reaction conditions. The Skraup synthesis has been successfully applied to produce the parent 1,5-naphthyridine from 3-aminopyridine. nih.govthieme-connect.de Furthermore, variations of this condensation approach, such as the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, can also be employed to access substituted naphthyridine systems. pharmaguideline.com

Table 2: Skraup and Related Syntheses of 1,5-Naphthyridine Derivatives
Aromatic AmineCarbonyl SourceConditionsProductReference
3-AminopyridineGlycerolH₂SO₄, Nitrobenzene1,5-Naphthyridine nih.govthieme-connect.de
6-Methoxy-3-pyridinamineGlycerol/H₂SO₄Modified SkraupFused Dihydrobenzo[b] nih.govmdpi.comnaphthyridin-10-one mdpi.com
3-AminopyridineGlycerol, I₂ catalystDioxane/Water1,5-Naphthyridine derivatives nih.gov

[3+2] and [4+2] Cycloaddition Strategies for Naphthyridinone Ring Construction

Cycloaddition reactions offer a powerful and often stereocontrolled route to complex cyclic systems, including the naphthyridinone core. Both [3+2] and [4+2] cycloadditions have been explored for the synthesis of the pyridone ring, which is a key component of the target molecule.

Intramolecular [4+2] cycloadditions, or aza-Diels-Alder reactions, are particularly useful for constructing the fused pyridine (B92270) ring of the naphthyridinone system. In this approach, a suitably functionalized pyridine derivative bearing both a diene and a dienophile moiety can undergo an intramolecular cyclization to form the bicyclic scaffold. For example, the intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines has been utilized to prepare benzo[c] nih.govmdpi.comnaphthyridines. nih.gov Similarly, intramolecular cycloadditions of pyridyl enamides with unactivated dienes have been reported. acs.org These reactions often proceed with high regio- and stereoselectivity, providing a versatile tool for the synthesis of complex fused heterocyclic systems.

1,3-Dipolar cycloadditions, a type of [3+2] cycloaddition, are a well-established method for the synthesis of five-membered heterocyclic rings. wikipedia.org This strategy can be employed to construct a pyrrolidine (B122466) ring fused to a pyridine, which can then be further elaborated to the desired naphthyridinone. The reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne. wikipedia.org The cycloaddition of azomethine ylides to aromatic dipolarophiles, including nitropyridines, has been studied, leading to the formation of fused pyrrolidine derivatives. researchgate.net

Table 3: Cycloaddition Strategies for Fused Pyridine and Pyridone Systems
Reaction TypeKey ReactantsProduct TypeReference
Intramolecular [4+2] Cycloadditiono-Furyl(allylamino)pyridinesBenzo[c] nih.govmdpi.comnaphthyridines nih.gov
Intramolecular [4+2] CycloadditionPyridyl enamides and unactivated dienesFused Pyridine Systems acs.org
1,3-Dipolar [3+2] CycloadditionAzomethine ylides and nitropyridinesFused Pyrrolidine-Pyridine Systems researchgate.net

[2+2+2] Cycloaddition Routes to Pyridine and Pyridone Scaffolds

Transition metal-catalyzed [2+2+2] cycloadditions have emerged as a highly efficient and atom-economical method for the synthesis of six-membered rings, including pyridines and pyridones. This reaction involves the co-cyclization of three unsaturated components, typically two alkyne molecules and a nitrile or an isocyanate.

For the synthesis of pyridone scaffolds, the cycloaddition of two alkynes with an isocyanate is a particularly relevant approach. Rhodium complexes have been shown to be effective catalysts for this transformation, providing a regioselective route to 2- and 4-pyridones. nih.gov The use of specific ligands, such as phosphoramidites, can prevent common side reactions like the dimerization or trimerization of the alkyne starting materials. nih.gov This methodology allows for the construction of highly substituted pyridone rings from readily available precursors in a single step. While direct application to the 1,5-naphthyridin-2-one system is less common, the principles of this reaction can be applied to the synthesis of pyridone-containing fragments that could be further elaborated.

Table 4: Rhodium-Catalyzed [2+2+2] Cycloaddition for Pyridone Synthesis
Alkyne 1Alkyne 2IsocyanateCatalystProductReference
Terminal AlkyneTerminal AlkyneVarious IsocyanatesRhodium/Phosphoramidite4,6-Disubstituted 2-Pyridones nih.gov
DiyneOxime-Cationic Rhodium(I)/dppfSubstituted Pyridines nih.gov

Installation of the 1-Prop-2-enyl Moiety: N-Allylation Strategies

Once the 1,5-naphthyridin-2-one core has been synthesized, the final step is the introduction of the 1-prop-2-enyl (allyl) group at the N1 position. This is typically achieved through a direct N-alkylation reaction.

Direct N-Alkylation and Allied Functionalization Techniques of Naphthyridinones

The N-alkylation of lactams, such as 1,5-naphthyridin-2-one, is a common and generally straightforward transformation. The reaction involves the deprotonation of the amide nitrogen with a suitable base to form the corresponding anion, which then acts as a nucleophile and attacks an electrophilic allyl source, such as allyl bromide or allyl chloride.

A variety of bases can be employed for this purpose, with common choices including sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). mdpi.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) often being used to facilitate the reaction.

Phase-transfer catalysis (PTC) offers a particularly attractive method for the N-alkylation of heterocyclic lactams. acsgcipr.org This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), to transport the deprotonated lactam from an aqueous or solid phase into an organic phase where the reaction with the alkylating agent occurs. acsgcipr.orgphasetransfer.com PTC often allows for the use of milder bases, such as solid potassium hydroxide or potassium carbonate, and can lead to cleaner reactions with easier work-up procedures. acsgcipr.orgphasetransfercatalysis.com

Table 5: N-Allylation of Naphthyridinone and Related Lactams
SubstrateAllylating AgentBase/CatalystSolventConditionsProductReference
1,5-Naphthyridine-2,6-dione1-BromooctaneCs₂CO₃--N,N'-Dioctyl-1,5-naphthyridine-2,6-dione mdpi.com
HydantoinAllyl BromideK₂CO₃ / TBAB-Mild5-Allylhydantoin nih.gov
AzetidineAcid ChlorideK₂CO₃ / TBABChloroform-N-Acylazetidine phasetransfercatalysis.com
(Z)-Allyl Bromide DerivativeN-Substituted Hydroxylaminet-BuOKt-BuOHReflux nih.govIsoxazolidin-5-one nih.gov

Advanced Catalytic Approaches in 1-Prop-2-enyl-1,5-naphthyridin-2-one Synthesis

Modern catalytic methods provide powerful tools for the efficient and selective synthesis of complex heterocyclic structures like this compound.

Transition metal-catalyzed cross-coupling reactions are indispensable in contemporary organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide, is a highly efficient method for aryl-aryl bond formation under mild conditions. acs.org This reaction could be employed to construct the naphthyridinone skeleton by coupling a suitably functionalized pyridine boronic acid with a substituted halopyridinone. For instance, the synthesis of a p38 MAP kinase inhibitor, a naphthyridinone derivative, was achieved via a Suzuki coupling of a chloronaphthyridinone with 2,4-difluorophenylboronic acid using a PdCl2(dppf) catalyst. acs.org

The Heck reaction, which couples aryl, alkenyl, or benzyl (B1604629) halides with alkenes, is another powerful palladium-catalyzed transformation. mdpi.com This reaction could be utilized to introduce the allyl group at the N1 position or to functionalize the naphthyridinone core. Cobalt-catalyzed cross-couplings have also emerged as an effective method for the functionalization of halogenated naphthyridines with both alkyl and aryl Grignard and organozinc reagents. nih.gov

Coupling ReactionCatalyst SystemSubstratesKey Features
Suzuki-MiyauraPdCl2(dppf)Chloronaphthyridinone, Arylboronic acidMild conditions, high functional group tolerance. acs.org
HeckPalladium catalystAryl/alkenyl halide, AlkeneDirect C-C bond formation with alkenes. mdpi.com
Cobalt-catalyzedCoCl2Halogenated naphthyridine, Grignard/Organozinc reagentEfficient functionalization with alkyl and aryl groups. nih.gov

Ring-closing metathesis (RCM) is a powerful technique for the synthesis of unsaturated rings of various sizes, from 5- to 30-membered rings and even larger macrocycles. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by ruthenium, molybdenum, or tungsten complexes, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.org RCM could be a key step in constructing the dihydropyridinone ring of the 1,5-naphthyridin-2-one core. A precursor containing two terminal alkene tethers at appropriate positions on a pyridine framework could undergo RCM to form the six-membered heterocyclic ring. The stereoselectivity (E/Z) of the resulting double bond is influenced by the ring strain. organic-chemistry.org

Ring-closing enyne metathesis (RCEYM) is a variation of RCM that has gained significant attention for its ability to generate cyclic structures containing a 1,3-diene moiety, which can be further functionalized. rsc.orguwindsor.ca This methodology could be applied to synthesize a dihydropyridinone ring with a diene functionality, which could then be selectively reduced or otherwise modified to afford the desired 1,5-naphthyridin-2-one derivative.

Lewis acid catalysis plays a crucial role in a wide range of organic transformations by activating substrates through coordination with electron-rich sites. patsnap.com Traditional Lewis acids like AlCl3 and TiCl4, as well as more modern metal-based catalysts, can be employed to promote the cyclization steps in naphthyridinone synthesis. patsnap.com For example, a Lewis acid could be used to catalyze the Conrad-Limpach or Gould-Jacobs reactions, which are classical methods for synthesizing quinoline (B57606) and naphthyridine skeletons. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. nih.gov Bifunctional organocatalysts, containing both a Lewis basic and a Brønsted acidic site, can effectively catalyze asymmetric reactions. nih.gov In the context of this compound synthesis, an organocatalyst could be used to control the stereochemistry of a key bond-forming reaction, potentially leading to an enantioselective synthesis of a chiral derivative. The catalytic activity of ionic liquids, which can act as Lewis acids, has also been explored in various reactions. nih.gov

Chemo- and Regioselectivity in this compound Synthesis

Achieving high chemo- and regioselectivity is a critical aspect of the synthesis of substituted N-heterocycles like this compound. The presence of multiple reactive sites on the naphthyridinone core and its precursors necessitates careful control of reaction conditions and reagent choice.

For instance, in the functionalization of dihalogenated naphthyridines, the differential reactivity of the halogen atoms can be exploited to achieve regioselective substitution. A stepwise cross-coupling approach, utilizing successive palladium and cobalt catalysis, has been demonstrated for the regioselective functionalization of 1-chloro-4-iodo-2,7-naphthyridine. nih.gov Similarly, the N-alkylation of the 1,5-naphthyridin-2-one scaffold with an allyl halide must be directed to the desired nitrogen atom. The regioselectivity of N-alkylation can be influenced by factors such as the nature of the base, solvent, and the electronic properties of the naphthyridinone ring.

In transition metal-catalyzed reactions, the choice of ligand can significantly impact both the chemo- and regioselectivity of the transformation. mdpi.com For example, in palladium-catalyzed allylic amination reactions, the ligand can influence whether the nucleophile attacks the terminal or internal carbon of the allylic system.

Green Chemistry Methodologies for Naphthyridinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. rsc.org For the synthesis of naphthyridinones, several green methodologies have been developed.

One approach is the use of water as a reaction solvent, which is a benign and inexpensive alternative to volatile organic compounds. researchgate.net The Friedländer reaction, a classical method for synthesizing quinolines and naphthyridines, has been successfully performed in high yield using water as the solvent. rsc.org Multicomponent reactions (MCRs) are another key aspect of green chemistry, as they allow for the synthesis of complex molecules in a single step from multiple starting materials, thereby reducing waste and improving atom economy. nih.gov A multicomponent synthesis of 1,8-naphthyridines has been reported in aqueous solution at room temperature using a reusable SiO2/Fe3O4 catalyst. nih.gov

Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. researchgate.net The synthesis of N-(5-(2-methyl-1,8-naphthyridine)-thiazole-benzamide derivatives has been achieved in good yields and short reaction times using microwave irradiation. researchgate.net

Green Chemistry ApproachKey FeaturesExample Application
Water as SolventEnvironmentally benign, low cost. researchgate.netFriedländer synthesis of substituted 1,8-naphthyridines. rsc.org
Multicomponent ReactionsHigh atom economy, reduced waste. nih.govSynthesis of functionalized 1,8-naphthyridines in water. nih.gov
Microwave-Assisted SynthesisReduced reaction times, energy efficiency. researchgate.netSynthesis of 1,8-naphthyridine-thiazole derivatives. researchgate.net

Chemical Reactivity and Transformations of 1 Prop 2 Enyl 1,5 Naphthyridin 2 One

Electrophilic and Nucleophilic Reactions of the 1,5-Naphthyridinone Core

The reactivity of the 1,5-naphthyridinone core in 1-prop-2-enyl-1,5-naphthyridin-2-one is analogous to that of other quinolines and naphthyridines, characterized by susceptibility to both electrophilic and nucleophilic attacks. nih.gov The nitrogen atom of the pyridine (B92270) ring can readily undergo N-alkylation when treated with alkyl halides. nih.gov

A key transformation of the 1,5-naphthyridinone moiety involves the conversion of the carbonyl group into a more reactive leaving group, facilitating nucleophilic substitution. nih.gov Treatment with phosphoryl chloride (POCl₃), often in the presence of a peracid like m-CPBA, can convert the lactam to a 2-chloro-1,5-naphthyridine (B1368886) derivative. nih.gov This chloro-substituted intermediate is then primed for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the 2-position. For instance, it can react with sulfur-based nucleophiles like sodium methanethiol (B179389) to yield methylsulfanyl derivatives. nih.gov

Furthermore, the 1,5-naphthyridine (B1222797) ring can be directly functionalized via C-H activation. For example, direct C-H trifluoromethylation has been achieved on 1,5-naphthyridines using perfluoroalkyltrimethylsilane. nih.gov

Transformations Involving the 1-Prop-2-enyl Substituent

The 1-prop-2-enyl (allyl) group attached to the nitrogen atom of the lactam ring provides a versatile handle for a range of chemical transformations, including olefin metathesis and various allylic functionalization reactions.

Olefin Metathesis Reactions of the Allyl Group

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. nih.gov In the context of N-allyl heterocycles like this compound, ring-closing metathesis (RCM) offers a strategic pathway to construct novel polycyclic structures. While specific examples involving this compound are not extensively documented in readily available literature, the general principles of RCM are applicable. The reaction typically employs ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, to facilitate the intramolecular coupling of the allyl group with another olefinic moiety within the same molecule, leading to the formation of a new ring system. The efficiency of such reactions can be influenced by factors like catalyst choice, solvent, and the concentration of the substrate. researchgate.net

Cross-metathesis (CM) is another valuable transformation, allowing for the coupling of the allyl group with other alkenes to introduce new functionalized side chains. nih.gov

Allylic Functionalization and Derivatization Reactions

The allylic position of the 1-prop-2-enyl group is susceptible to a variety of functionalization reactions. These transformations can introduce new atoms or functional groups at the carbon adjacent to the double bond, further expanding the molecular diversity of 1,5-naphthyridinone derivatives. While direct examples on this compound are scarce in the surveyed literature, established methodologies for the allylic functionalization of N-allyl lactams and other N-allyl heterocycles can be extrapolated. These reactions often proceed via the formation of a π-allyl metal complex, typically with palladium catalysts, which can then be attacked by a range of nucleophiles.

Oxidation and Reduction Chemistry of this compound

The 1,5-naphthyridinone scaffold can undergo both oxidation and reduction reactions, affecting the aromaticity and saturation of the heterocyclic core. nih.gov

Oxidation: The fully reduced tetrahydro-1,5-naphthyridine derivatives can be oxidized to their aromatic 1,5-naphthyridine counterparts using various oxidizing agents at elevated temperatures. nih.gov Reagents such as selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or even molecular sulfur have been employed for this purpose. nih.gov Furthermore, N-oxidation of the pyridine nitrogen can be achieved using peracids like m-CPBA, which can activate the ring for subsequent electrophilic and nucleophilic additions. nih.gov

Reduction: The 1,5-naphthyridine ring system can be selectively reduced. For instance, catalytic hydrogenation can lead to the formation of 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.gov

C-H Bond Activation and Direct Functionalization Strategies on the Naphthyridinone Scaffold

Direct C-H bond activation has become a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. While specific studies on this compound are limited, research on related 1,5-naphthyridine systems demonstrates the feasibility of this approach. For example, palladium-catalyzed direct C-H arylation has been successfully applied to introduce aryl groups onto the naphthyridine core. nih.gov This type of reaction typically involves the use of a palladium catalyst and a suitable ligand to facilitate the coupling of the heterocycle with an aryl halide.

Rearrangement Reactions and Tautomerism in this compound Systems

The 1,5-naphthyridinone system can exhibit tautomerism, particularly the lactam-lactim tautomerism where the proton can migrate from the nitrogen to the carbonyl oxygen. In the solid state, 1-amino-3-oxo-2,7-naphthyridines, a related class of compounds, exist predominantly in the lactam form, as confirmed by IR spectroscopy. mdpi.com However, in solution, the presence of the NH proton signal in NMR spectra indicates the existence of the lactam tautomer. mdpi.com

Rearrangement reactions can also occur in naphthyridine derivatives. For instance, the Smiles rearrangement has been observed in substituted 2,7-naphthyridines, leading to the formation of new heterocyclic systems. mdpi.com While not directly reported for this compound, the potential for such rearrangements under specific conditions should be considered.

Photochemical Reactivity and Photoinduced Transformations of Naphthyridinone Derivatives

The study of the photochemical reactivity of naphthyridinone derivatives is an area of growing interest, offering potential pathways to novel molecular architectures. While specific research on the photoinduced transformations of this compound is not extensively documented in publicly available literature, the inherent functionalities of the molecule—a naphthyridinone core and an N-allyl substituent—suggest a rich and predictable photochemical behavior based on analogous systems. The electronic structure of the 1,5-naphthyridin-2-one moiety allows for the absorption of ultraviolet radiation, leading to excited states that can undergo a variety of transformations. The presence of the appended prop-2-enyl (allyl) group provides a reactive site for intramolecular photochemical reactions.

Naphthyridines, as a class of heterocyclic compounds, are known to participate in various photochemical processes. For instance, different isomers of naphthyridinones have been investigated as fluorescent probes and have been shown to exhibit interesting photophysical properties, including solvatochromism and the potential for excited-state intramolecular proton transfer (ESIPT). mdpi.com These properties are intrinsically linked to their potential for photochemical reactivity.

Drawing parallels from the broader field of photochemistry, N-alkenyl substituted heterocyclic systems are known to undergo intramolecular cycloaddition reactions. For example, N-alkenyl maleimides have been shown to participate in [2+2] and [5+2] photocycloadditions, leading to the formation of complex polycyclic structures. mdpi.com Similarly, the photochemical behavior of 5-[prop-2-enyl]cyclopentenones involves an intramolecular [2+2] cycloaddition, often referred to as the Eaton–de Mayo reaction, to yield tricyclic ketones. rsc.org

In the case of this compound, excitation of the naphthyridinone chromophore could lead to an intramolecular energy transfer or the formation of an excited-state complex with the allyl group. This could subsequently initiate an intramolecular cycloaddition between the C3-C4 double bond of the naphthyridinone ring and the double bond of the allyl group. Such a reaction would be expected to yield a novel, fused cyclobutane (B1203170) ring system. The regioselectivity and stereoselectivity of such a reaction would be of significant synthetic interest.

Another potential photochemical pathway could involve hydrogen abstraction by the excited naphthyridinone core from the allylic position of the substituent, followed by radical cyclization. Visible light-induced N-radical cyclization of alkenyl amides has been demonstrated as a facile method for accessing isoindolinones and isoquinolinones, suggesting that similar radical-mediated pathways could be accessible for N-alkenyl naphthyridinones. rsc.org

The specific outcomes of the photolysis of this compound would likely be dependent on various experimental conditions, including the choice of solvent, the wavelength of irradiation, and the presence of photosensitizers or quenchers. The study of such reactions would provide valuable insights into the excited-state behavior of this class of compounds and could open up new avenues for the synthesis of complex nitrogen-containing polycyclic molecules.

Table 1: Potential Photochemical Transformations of this compound

Reaction TypeProposed ReactantPotential Product(s)Notes
Intramolecular [2+2] PhotocycloadditionThis compoundFused cyclobutane-containing polycycleAnalogous to reactions of other N-alkenyl heterocycles. mdpi.comrsc.org
Intramolecular Radical CyclizationThis compoundPyrrolizidine or Indolizidine-fused naphthyridinoneCould be initiated by hydrogen abstraction or photoinduced electron transfer. rsc.org

Computational and Theoretical Investigations of 1 Prop 2 Enyl 1,5 Naphthyridin 2 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For a molecule like 1-Prop-2-enyl-1,5-naphthyridin-2-one, DFT calculations would typically be employed to determine its optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

These calculations provide insights into the molecule's stability, electronic transitions, and sites susceptible to electrophilic and nucleophilic attack. For instance, the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. The MEP map would visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which is fundamental for predicting how the molecule interacts with other reagents. While specific DFT data for this compound is not published, studies on related heterocyclic systems consistently use DFT to elucidate these fundamental electronic characteristics.

Mechanistic Probing and Transition State Analysis

Computational methods are frequently used to explore the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For reactions involving the 1,5-naphthyridin-2-one scaffold, such as electrophilic substitution, nucleophilic addition, or cycloaddition reactions, computational analysis can provide a detailed picture of the reaction pathway.

For example, in a study of a [4+2]-cycloaddition reaction to form a 1,5-naphthyridine (B1222797) core, a combined experimental and computational approach suggested a stepwise mechanism. This type of investigation would involve locating the transition state structures for each step of the proposed mechanism and calculating the corresponding energy barriers. This information is critical for understanding the feasibility of a reaction, its kinetics, and for predicting the conditions that might favor a particular outcome. For this compound, mechanistic studies could, for instance, explore reactions involving the prop-2-enyl side chain or functionalization of the naphthyridinone ring system.

Molecular Dynamics Simulations and Conformational Analysis

The presence of the flexible prop-2-enyl group in this compound suggests that conformational analysis would be a key area of theoretical investigation. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, identifying the most stable conformers and the energy barriers between them.

Hydrogen Bonding and Non-Covalent Interaction (NCI) Analysis in Naphthyridinone Systems

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the supramolecular structure and properties of molecular crystals. For this compound, the carbonyl group and the nitrogen atoms of the naphthyridinone ring can act as hydrogen bond acceptors.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions within a crystal lattice. This type of analysis provides insights into the packing of molecules in the solid state and helps to understand the forces that govern the crystal structure. The study of NCIs is essential for crystal engineering and for understanding the physical properties of the solid material. In amide-functionalized naphthyridines, hydrogen-bonding interactions have been shown to play an important role in the formation of metal complexes.

Theoretical Insights into Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products, and computational chemistry is a powerful tool for predicting and explaining the regioselectivity and stereoselectivity of these transformations. For the 1,5-naphthyridin-2-one scaffold, theoretical studies can be used to predict the most likely site of attack for an incoming reagent.

For example, by calculating the relative energies of the intermediates and transition states for reactions at different positions on the naphthyridinone ring, it is possible to determine the most favorable reaction pathway. This has been applied to the functionalization of 1,5-naphthyridines, where theoretical studies can help to understand the factors controlling the position of substitution. Similarly, if a reaction can produce different stereoisomers, computational analysis can predict which isomer is likely to be the major product by comparing the energies of the diastereomeric transition states. Aza-Diels-Alder reactions for the synthesis of tetrahydro-1,5-naphthyridine derivatives have been studied theoretically to understand their regio- and stereoselective nature.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Prop 2 Enyl 1,5 Naphthyridin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the structural elucidation of 1-Prop-2-enyl-1,5-naphthyridin-2-one, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectroscopy would be utilized to identify the number of unique proton environments, their chemical shifts, spin-spin coupling patterns, and integration values. This would allow for the assignment of protons on the naphthyridinone core and the prop-2-enyl substituent. Key expected signals would include those for the aromatic protons of the bicyclic system and the characteristic signals of the allyl group: a doublet for the methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen, a multiplet for the methine (-CH=) proton, and two distinct signals for the terminal vinyl (=CH₂) protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would be expected to show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the pyridinone ring, the aromatic carbons of the naphthyridine core, and the three carbons of the prop-2-enyl group.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would reveal proton-proton coupling networks, allowing for the connection of adjacent protons within the aromatic rings and the allyl group. HSQC spectra would correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon signals based on their attached protons.

Anticipated ¹H and ¹³C NMR Data for this compound

Assignment Anticipated ¹H Chemical Shift (ppm) Anticipated ¹³C Chemical Shift (ppm)
Naphthyridinone Ring Protons7.0 - 9.0110 - 160
Naphthyridinone Carbonyl Carbon-160 - 170
Prop-2-enyl -CH₂-~4.5 - 5.0~45 - 55
Prop-2-enyl -CH=~5.8 - 6.2~130 - 135
Prop-2-enyl =CH₂~5.0 - 5.5~115 - 120

Note: The chemical shift values are estimates based on similar structures and are subject to experimental verification.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry would be employed to determine the precise molecular weight and elemental composition of this compound, as well as to gain insight into its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₀N₂O). This is a critical step in confirming the identity of a newly synthesized compound.

Fragmentation analysis , typically performed using techniques like tandem mass spectrometry (MS/MS), would involve the collision-induced dissociation of the molecular ion. The resulting fragment ions would provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the prop-2-enyl group, cleavage of the naphthyridinone ring, and loss of carbon monoxide from the pyridinone moiety. The analysis of these fragmentation patterns would help to confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and can confirm the presence of key functional groups.

IR spectroscopy would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridinone ring, typically in the region of 1650-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and alkenyl protons, C=C and C=N stretching vibrations of the naphthyridine ring, and the out-of-plane bending vibrations of the vinyl group.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching vibrations of the aromatic rings and the C=C bond of the prop-2-enyl group would be expected to show strong signals in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy would be used to investigate the electronic properties of this compound. Naphthyridinone derivatives are known to exhibit interesting photophysical properties.

UV-Vis absorption spectroscopy would reveal the electronic transitions within the molecule. The spectrum would likely display absorption bands in the UV region, corresponding to π-π* and n-π* transitions within the conjugated naphthyridinone system. The position and intensity of these bands would provide information about the extent of conjugation and the electronic nature of the chromophore.

Fluorescence spectroscopy would determine if the compound is emissive upon excitation with UV or visible light. If fluorescent, the emission spectrum would provide the wavelength of maximum emission, and further studies could determine the fluorescence quantum yield and lifetime. These properties are of interest for potential applications in materials science and as fluorescent probes.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This powerful technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, the crystal packing arrangement would be revealed, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

Strategies for Derivatization and Structural Modification of 1 Prop 2 Enyl 1,5 Naphthyridin 2 One

Scaffold Diversification through Peripheral Functionalization

The peripheral functionalization of the 1-prop-2-enyl-1,5-naphthyridin-2-one scaffold allows for the fine-tuning of its physicochemical and biological properties without altering the core structure. Key strategies include modifications at the N1-allyl group and substitutions on the naphthyridinone ring system.

The reactivity of the 1,5-naphthyridine (B1222797) ring system is comparable to that of quinolines, making it amenable to a variety of electrophilic and nucleophilic substitution reactions. nih.gov Halogenation, for instance, can introduce reactive handles for further derivatization through cross-coupling reactions. researchgate.net Bromination of the 1,5-naphthyridine core often serves as a preliminary step to introduce further functional groups. nih.gov

N-alkylation at the N1 position is a common strategy for introducing diversity. nih.govnih.gov While the subject compound already possesses a prop-2-enyl (allyl) group, modifications to this substituent can be envisaged. For example, reactions at the double bond of the allyl group, such as epoxidation or dihydroxylation, can introduce new functional groups. A Sharpless asymmetric epoxidation of an allylic alcohol on a fused 1,5-naphthyridine system has been reported, yielding an epoxy alcohol, demonstrating the feasibility of such transformations. nih.gov

Furthermore, direct C-H functionalization of the naphthyridine core is an emerging strategy to introduce substituents regioselectively. For instance, perfluoroalkylation at the C4 position of six-membered heteroaromatic compounds has been achieved, suggesting a potential route for introducing fluorinated moieties onto the this compound scaffold. nih.gov

Table 1: Examples of Peripheral Functionalization Reactions on the 1,5-Naphthyridine Core

Reaction TypeReagents and ConditionsPosition of FunctionalizationReference
BrominationBromine in acetic acidC3 nih.gov
N-alkylationIodoethane in DMSON1 nih.gov
AminationVarious amines (SNAr)C4 researchgate.net
PerfluoroalkylationNucleophilic perfluoroalkylating reagents with a bulky borane (B79455) Lewis acidC4 nih.gov

Synthesis of Analogue Libraries for Structure-Reactivity Correlation Studies

The systematic synthesis of analogue libraries is a powerful tool for establishing structure-reactivity and structure-property relationships. For this compound, this involves the parallel synthesis of a series of derivatives with controlled variations in their structure.

One approach to generating such libraries is through the modification of the N1-substituent. A library of β-carboline fused systems was synthesized via intramolecular 1,3-dipolar cycloaddition reactions starting from aldehydes that were reacted with allyl bromide. nih.gov This highlights a pathway where variations in the allylic partner could be used to generate a library of N-substituted 1,5-naphthyridin-2-ones.

Another strategy involves the diversification of the naphthyridinone core itself. The synthesis of a 24-membered library of 1,2,3,4-tetrahydro-1,5-naphthyridines has been reported, where the N1 nitrogen was reacted with a range of electrophiles such as isocyanates, homopropargylic acid, tosyl halides, and epoxides. nih.gov This demonstrates the potential for creating a diverse set of analogues by exploring the reactivity of the lactam nitrogen in a related scaffold.

The development of fluorescent nucleoside analogues based on the 1,8-naphthyridin-2(1H)-one scaffold also provides a blueprint for creating libraries for specific applications. mdpi.com By systematically altering the substituents on the this compound core and evaluating their properties, one can establish clear structure-reactivity correlations.

Table 2: Key Reactions for the Synthesis of 1,5-Naphthyridinone Analogue Libraries

Reaction TypeStarting MaterialReagentsLibrary DiversityReference
N-functionalizationTetrahydro-1,5-naphthyridineIsocyanates, epoxides, etc.24-membered library nih.gov
Intramolecular 1,3-dipolar cycloadditionβ-carboline protected aldehydesAllyl bromideLibrary of β-carboline fused systems nih.gov
CuAAC ReactionRibofuranosyl azide (B81097) and 4-ethynylpyridineCopper catalystFluorescent ribonucleoside analogues mdpi.com

Heterocyclic Ring Fusions and Expansion Strategies from the Naphthyridinone Core

Fusing additional heterocyclic rings onto the 1,5-naphthyridin-2-one core can significantly alter its three-dimensional structure and electronic properties, leading to novel chemical entities. A variety of synthetic protocols have been developed for the construction of fused 1,5-naphthyridine scaffolds. nih.gov These methods allow for the fusion of carbocycles, as well as nitrogen, oxygen, and sulfur-containing heterocycles. nih.govresearchgate.net

A prominent strategy for ring fusion is the intramolecular [4+2] cycloaddition, such as the Povarov reaction. semanticscholar.org This reaction has been successfully employed for the synthesis of tetrahydro-6H-chromeno[4,3-b] nih.govresearchgate.netnaphthyridines and tetrahydro-6H-quinolino[4,3-b] nih.govresearchgate.netnaphthyridines. semanticscholar.org The synthesis of hybrid tetrahydro nih.govresearchgate.netnaphthyridine and nih.govresearchgate.netnaphthyridine derivatives fused with chromenes and chromen-2-ones has also been achieved through an intramolecular [4+2] cycloaddition of functionalized aldimines. nih.govresearchgate.net

Domino reactions provide an efficient route to fused systems. For instance, the synthesis of 6H-chromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives has been accomplished via a domino reaction of 3-aminopyridine (B143674) and O-propargylated salicylaldehydes using a CuI/InCl₃ catalyst system. mdpi.com

Ring expansion strategies offer another avenue for significant structural modification. The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane (B126382) under microwave irradiation has been shown to yield 3- and 4-amino-naphthyridin-2(1H)-one derivatives through a cycloaddition-ring expansion mechanism. rsc.org This methodology provides a potential route for synthesizing substituted 1,5-naphthyridin-2-ones from smaller heterocyclic precursors.

Table 3: Strategies for Heterocyclic Ring Fusion and Expansion

StrategyReaction TypeFused/Expanded Ring SystemReference
Ring FusionIntramolecular Povarov ReactionChromeno[4,3-b] nih.govresearchgate.netnaphthyridines semanticscholar.org
Ring FusionIntramolecular [4+2] CycloadditionChromenes and Chromen-2-ones nih.govresearchgate.net
Ring FusionDomino ReactionChromeno[4,3-b] nih.govresearchgate.netnaphthyridines mdpi.com
Ring ExpansionCycloaddition-Ring ExpansionNaphthyridin-2(1H)-ones rsc.org

Non Biological and Material Science Applications of 1 Prop 2 Enyl 1,5 Naphthyridin 2 One Derivatives

The unique structural and electronic properties of the 1,5-naphthyridine (B1222797) core, particularly when functionalized, have led to significant research into its non-biological applications. Derivatives of 1-Prop-2-enyl-1,5-naphthyridin-2-one are part of a broader class of naphthyridinones being explored for their utility in material science and chemistry. Their applications range from advanced electronic materials to specialized chemical probes.

Future Research Directions and Emerging Paradigms in 1 Prop 2 Enyl 1,5 Naphthyridin 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of the 1,5-naphthyridine (B1222797) core, while well-established through classical methods like the Friedländer and Skraup reactions, is undergoing a paradigm shift towards more sustainable and efficient practices. researchgate.netmdpi.com Future efforts will likely concentrate on the development of novel synthetic routes that adhere to the principles of green chemistry.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. rsc.org The application of MCRs for the synthesis of functionalized 1,5-naphthyridin-2-ones is a promising avenue for creating diverse molecular libraries with high efficiency.

Catalysis: The use of novel catalysts is central to developing greener synthetic protocols. This includes the exploration of reusable solid acid catalysts, such as montmorillonite (B579905) K-10, and nanoparticle-based catalysts that can be easily recovered and recycled. mdpi.com Furthermore, the development of metal-free catalytic systems will be crucial to minimize environmental impact.

Alternative Solvents and Reaction Conditions: A move away from hazardous organic solvents towards more environmentally benign options like water or ionic liquids is anticipated. researchgate.net Microwave-assisted organic synthesis (MAOS) is also expected to be more widely adopted, as it often leads to shorter reaction times, higher yields, and cleaner reaction profiles. nih.gov

Synthetic Strategy Key Features Potential Advantages Relevant Research Areas
Multicomponent Reactions (MCRs)One-pot synthesis with multiple starting materials.High atom economy, reduced waste, operational simplicity, and access to diverse structures.Design of novel MCRs for substituted 1,5-naphthyridin-2-ones.
Advanced CatalysisUse of reusable solid catalysts, nanoparticles, and metal-free systems.Reduced environmental impact, cost-effectiveness, and ease of product purification.Development of novel catalytic systems for naphthyridine synthesis.
Green Reaction ConditionsUtilization of water, ionic liquids, or solvent-free conditions; microwave irradiation.Enhanced safety, reduced pollution, and often improved reaction efficiency.Exploration of sustainable reaction media and energy sources.

Exploration of Unconventional Reactivity Modes

The N-allyl group in 1-prop-2-enyl-1,5-naphthyridin-2-one introduces a reactive handle that can be exploited in a variety of unconventional transformations. Future research will likely delve into the unique reactivity of this moiety to generate novel molecular architectures.

researchgate.netnih.gov-Sigmatropic Rearrangements: The allylic nitrogen atom makes the compound a potential substrate for researchgate.netnih.gov-sigmatropic rearrangements of the corresponding ammonium (B1175870) ylides. nih.govresearchgate.net Mechanistic and computational studies on such rearrangements could pave the way for the stereoselective synthesis of complex α-amino acid derivatives incorporating the 1,5-naphthyridin-2-one core.

Palladium-Catalyzed Reactions: The N-allyl group can participate in various palladium-catalyzed reactions. For instance, aza-Claisen rearrangements of N-allyl-N-sulfonyl ynamides have been shown to be facilitated by palladium catalysts, leading to the formation of amidines. nih.gov Exploring similar transformations with this compound could lead to novel functionalized derivatives.

Photocatalysis and Electro-organic Synthesis: The application of photoredox catalysis and electrochemical methods to induce novel transformations of the N-allyl group is a burgeoning area of research. These methods can provide access to unique reactive intermediates and reaction pathways that are not achievable through traditional thermal methods.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of novel synthetic routes. For this compound, advanced computational modeling will play a crucial role in several areas.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, spectroscopic properties, and reaction mechanisms of 1,5-naphthyridine derivatives. ias.ac.inresearchgate.net Such calculations can provide valuable insights into the feasibility of proposed synthetic routes and the stability of reaction intermediates. For example, DFT can be used to model the transition states of sigmatropic rearrangements or to predict the regioselectivity of electrophilic or nucleophilic attack on the naphthyridine ring.

Predictive Reactivity Models: The development of machine learning algorithms and quantitative structure-activity relationship (QSAR) models can aid in predicting the reactivity of substituted 1,5-naphthyridin-2-ones. optibrium.comdigitellinc.com These models, trained on large datasets of experimental reaction data, can help to identify optimal reaction conditions and to prioritize synthetic targets with desired properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, such as solvents or catalysts. This information can be crucial for understanding reaction mechanisms and for designing more efficient synthetic processes.

Computational Method Application in this compound Chemistry Potential Outcomes
Density Functional Theory (DFT)Elucidation of electronic structure, spectroscopic properties, and reaction mechanisms.Rationalization of observed reactivity, prediction of reaction pathways, and design of novel catalysts.
Machine Learning & QSARDevelopment of predictive models for reaction outcomes and biological activity.Accelerated discovery of new synthetic routes and bioactive molecules.
Molecular Dynamics (MD) SimulationsInvestigation of conformational dynamics and intermolecular interactions.Deeper understanding of reaction mechanisms and solvent effects.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic chemistry with flow technologies and automated platforms is revolutionizing the way molecules are made. For the synthesis of this compound and its derivatives, these technologies offer significant advantages.

Continuous Flow Synthesis: Flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. researchgate.netmdpi.com The development of continuous flow processes for the synthesis of the 1,5-naphthyridin-2-one core and its subsequent N-allylation would enable the rapid and scalable production of the target compound. High-throughput experimentation in flow can also accelerate the optimization of reaction conditions. acs.org

Automated Synthesis Platforms: Automated synthesizers, often utilizing cartridge-based systems, can perform multi-step synthetic sequences with minimal human intervention. researchgate.netyoutube.com The development of protocols for the automated synthesis of a library of 1,5-naphthyridin-2-one derivatives would greatly facilitate drug discovery and materials science research.

Machine Learning-Assisted Synthesis: The combination of automated synthesis platforms with machine learning algorithms can enable the autonomous optimization of reaction conditions and even the discovery of new reactions. researchgate.netnih.govnih.gov This approach has the potential to dramatically accelerate the pace of chemical research in this area.

Expanding Non-Biological Applications in Advanced Materials

While much of the research on naphthyridine derivatives has focused on their biological activity, there is a growing interest in their application in materials science. The unique photophysical and electronic properties of the 1,5-naphthyridine scaffold make it an attractive building block for advanced materials.

Organic Electronics: 1,5-Naphthyridine-2,6-dione derivatives have been investigated as n-type organic semiconductors. rsc.org Further exploration of this compound and related compounds in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) could lead to the development of novel electronic devices.

Fluorescent Probes and Sensors: The inherent fluorescence of some 1,5-naphthyridin-2(1H)-one derivatives suggests their potential use as fluorescent probes for the detection of ions or biomolecules. researchgate.net The N-allyl group could be further functionalized to tune the photophysical properties and to introduce specific recognition elements.

Luminescent Materials: The 1,5-naphthyridine core can act as a ligand in the formation of luminescent metal complexes. These materials could find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.